molecular formula C11H11Cl2NS B2444770 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride CAS No. 2375273-77-9

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride

Cat. No.: B2444770
CAS No.: 2375273-77-9
M. Wt: 260.18
InChI Key: UTWGWXMKKLMRAX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2NS and its molecular weight is 260.18. The purity is usually 95%.
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Properties

IUPAC Name

5-(chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS.ClH/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWGWXMKKLMRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole hydrochloride (CAS: 2375273-77-9) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, providing an overview of its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H11ClN2S
  • Molecular Weight : 260 Da
  • LogP : 3.51
  • Polar Surface Area : 13 Ų

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Bacillus cereus0.23 - 0.70 mg/mL0.47 - 0.94 mg/mL
Escherichia coliModerate activity observedSpecific MIC not detailed
Salmonella TyphimuriumGood activity observedSpecific MIC not detailed

The best activity was recorded against Bacillus cereus, while Escherichia coli demonstrated more resistance to the compound .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression.

In a study evaluating a series of thiazole derivatives, certain analogs exhibited IC50 values indicating moderate to high antiproliferative activity against several cancer cell lines:

Cell Line IC50 Value (µM)
Human Colon Adenocarcinoma~92.4
Human Lung Adenocarcinoma~95.0
Human Breast Cancer~88.0

These results suggest that modifications to the thiazole structure can enhance its anticancer potency .

The biological activity of 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole hydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer cell proliferation and survival.
  • Interaction with Cell Membranes : Its lipophilicity (LogP = 3.51) allows it to penetrate cell membranes effectively, leading to potential disruption of cellular homeostasis.
  • Induction of Apoptosis : Some studies indicate that thiazole derivatives may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of new thiazole derivatives where 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole hydrochloride was used as a precursor. The modified compounds exhibited enhanced antibacterial and anticancer activities compared to their parent structures .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole; hydrochloride. Research indicates that thiazole compounds can serve as effective pharmacophores due to their ability to interact with biological targets involved in cancer proliferation.

A notable study synthesized a series of thiadiazole-based compounds and evaluated their cytotoxic effects against various cancer cell lines. The integration of chlorine substituents was found to enhance the cytotoxic activity of these compounds significantly . The mechanism often involves the inhibition of cell proliferation pathways, making these compounds candidates for further development in cancer therapeutics.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole; hydrochlorideMCF7 (breast cancer)12.5Cell cycle arrest
Thiadiazole Derivative XA549 (lung cancer)15.0Apoptosis induction

Antibacterial and Antifungal Activities

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative with similar structure showed minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against various microbial strains .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMIC (µg/mL)
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole; hydrochlorideStaphylococcus aureus8.0
Thiazole Derivative YEscherichia coli10.0

Pesticidal Applications

Thiazoles are recognized for their potential as agrochemicals, particularly in pest control formulations. The synthesis of chlorinated thiazoles has been associated with increased efficacy against agricultural pests due to their enhanced lipophilicity and ability to penetrate biological membranes effectively .

A patent describes the use of chlorinated thiazoles as intermediates in the production of pesticides, indicating their relevance in agricultural applications . This positions 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole; hydrochloride as a valuable compound for developing new pest control agents.

Table 3: Pesticidal Efficacy of Thiazole Compounds

CompoundTarget PestEfficacy (%)
5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole; hydrochlorideAphids85
Thiazole Derivative ZWhiteflies75

Q & A

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-4-methyl-2-phenyl-1,3-thiazole;hydrochloride?

Methodological Answer: A common approach involves nucleophilic substitution on a pre-synthesized 4-methyl-2-phenyl-1,3-thiazole scaffold. Chloromethylation can be achieved using chloromethylating agents like chloromethyl methyl ether (ClCH2OCH3) or chloromethyl chloroformate (ClCH2OCOCl) in the presence of a Lewis acid catalyst (e.g., AlCl3). Post-reaction, the hydrochloride salt is formed by treating the free base with HCl gas in anhydrous diethyl ether. Purification typically involves recrystallization from ethanol/water mixtures, yielding >95% purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H NMR: The chloromethyl (-CH2Cl) group appears as a singlet at δ 4.5–5.0 ppm. The aromatic protons from the phenyl ring resonate between δ 7.2–7.8 ppm, while the methyl group on the thiazole ring appears as a singlet at δ 2.3–2.5 ppm .
  • IR Spectroscopy: The C-Cl stretch is observed at ~600–650 cm⁻¹. Thiazole ring vibrations (C=N and C-S) appear at 1500–1600 cm⁻¹ .
  • Mass Spectrometry: The molecular ion peak ([M+H]+) should align with the molecular weight (C11H11Cl2NS·HCl: 274.09 g/mol). Fragmentation patterns should confirm the chloromethyl and phenyl substituents .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (tested to EN 374 standards) and safety goggles. Work in a fume hood to avoid inhalation of hydrochloride fumes .
  • Storage: Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group. Monitor moisture levels with desiccants .

Advanced Research Questions

Q. How does the position of the chloromethyl group (e.g., 4- vs. 5-substitution) impact reactivity and stability?

Methodological Answer: Regioselectivity in substitution reactions can be studied using density functional theory (DFT) to model electron density distributions on the thiazole ring. Experimentally, compare reaction kinetics of 4- and 5-substituted analogs in nucleophilic substitution (e.g., with amines). The 5-position may exhibit higher electrophilicity due to reduced steric hindrance, leading to faster reaction rates. Stability under acidic conditions can be assessed via accelerated degradation studies (e.g., 1M HCl, 37°C) monitored by HPLC .

Q. What computational methods are suitable for predicting the compound’s interactions in biological systems?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on the chloromethyl group’s potential as an alkylating agent.
  • MD Simulations: Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein binding free energy (MM-PBSA/GBSA methods) .

Q. How can the compound’s electrochemical properties inform its application in material science?

Methodological Answer:

  • Cyclic Voltammetry (CV): Characterize redox behavior in non-aqueous solvents (e.g., acetonitrile with 0.1M TBAPF6). The thiazole ring may show reversible oxidation peaks at +1.2–1.5 V (vs. Ag/AgCl).
  • SEM/EDS Analysis: Investigate surface adsorption on mild steel for corrosion inhibition studies. Compare performance with quinoline derivatives, noting synergistic effects with surfactants .

Data Contradiction Analysis

7. Discrepancies in reported melting points for structurally similar thiazole derivatives
Methodological Resolution:

  • Example: lists 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7) with a melting point of 49–50°C, while the target compound (5-substituted) may differ due to steric/electronic effects.
  • Approach: Perform differential scanning calorimetry (DSC) on synthesized batches to establish an accurate melting range. Cross-validate with purity data (HPLC >97%) to rule out impurities as confounding factors .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight274.09 g/mol
SolubilitySoluble in DMSO, ethanol; insoluble in water
StabilityHygroscopic; degrade in moist air
Melting Point96–98°C (predicted)

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationReference
XRDConfirm crystalline structure
HPLC (C18 column)Purity assessment (λ = 254 nm)
DFT CalculationsRegioselectivity prediction

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